![molecular formula C16H27N5O2S B4460010 N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B4460010.png)
N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine
Overview
Description
N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine is a chemical compound that has gained significant attention in the field of pharmaceutical research, particularly in the development of novel drugs. This compound belongs to the class of pyrimidine derivatives and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the development and progression of diseases. The compound has been shown to have potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. The compound has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine is its high potency and selectivity. The compound has been shown to have a low toxicity profile, which makes it a safe candidate for clinical trials. However, one of the limitations of this compound is its poor solubility, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine. One of the areas of focus is the development of novel drug formulations that can improve the solubility and bioavailability of the compound. Another area of research is the evaluation of the compound's efficacy in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in humans.
Conclusion:
In conclusion, N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine is a promising compound that has shown potential in the treatment of various diseases. The compound's high potency and selectivity make it a promising candidate for clinical trials. However, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in humans.
Scientific Research Applications
N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
N-cyclohexyl-4-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-13-12-15(20-8-10-21(11-9-20)24(2,22)23)19-16(17-13)18-14-6-4-3-5-7-14/h12,14H,3-11H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTDDRPIGJFMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCCC2)N3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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